rac N-Acetyl Norlaudanosine-d3

LC-MS/MS Isotope Dilution Quantitative Bioanalysis

Researchers quantifying N-acetyl norlaudanosine in complex forensic or pharmacokinetic matrices face severe ion-suppression and recovery variability when using non-isotopic internal standards. rac N-Acetyl Norlaudanosine-d3 eliminates these errors by providing a +3 Da mass shift and near-identical chromatographic behavior, ensuring reliable MS discrimination and matrix-effect correction. • Enables accurate quantitation in post-mortem blood, urine, and tissue with 98 atom % D isotopic purity. • Simplifies FDA/EMA method validation with batch-specific characterization data (NMR, MS, InChI Key). • Shipped under controlled cold-chain (2-8 °C) to preserve certified purity and lot-to-lot consistency.

Molecular Formula C22H27NO5
Molecular Weight 388.478
CAS No. 1216654-63-5
Cat. No. B565333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac N-Acetyl Norlaudanosine-d3
CAS1216654-63-5
Synonyms1-[1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethanone-d3;  2-(Acetyl-d3)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-_x000B_dimethoxyisoquinoline;  NSC 331263-d3; 
Molecular FormulaC22H27NO5
Molecular Weight388.478
Structural Identifiers
SMILESCC(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
InChIInChI=1S/C22H27NO5/c1-14(24)23-9-8-16-12-21(27-4)22(28-5)13-17(16)18(23)10-15-6-7-19(25-2)20(11-15)26-3/h6-7,11-13,18H,8-10H2,1-5H3/i1D3
InChIKeyJIDKUPJJVWNDTF-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac N-Acetyl Norlaudanosine-d3: Deuterated Internal Standard for Quantitation


rac N-Acetyl Norlaudanosine-d3 (CAS 1216654-63-5) is a stable isotope-labeled analog of rac N-Acetyl Norlaudanosine, a semi-synthetic derivative of the tetrahydroisoquinoline alkaloid norlaudanosine . The compound is characterized by the substitution of three hydrogen atoms with deuterium (d3) at the acetyl moiety, resulting in a molecular formula of C22H24D3NO5 and a molecular weight of 388.47 g/mol [1]. This deuterated analog is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of the unlabeled parent compound in complex biological matrices, particularly in forensic toxicology and pharmacokinetic studies .

Workflow LC-MS/MS isotope dilution quantitation
Use Context Forensic toxicology and pharmacokinetic research
Selection Cue Deuterated internal standard with co-elution behavior

Why Unlabeled Internal Standards Compromise Analytical Accuracy


In quantitative LC-MS/MS analysis of N-acetyl norlaudanosine, the use of unlabeled analogs or structurally distinct compounds as internal standards introduces significant analytical variability due to differential ionization efficiency, matrix effects, and extraction recovery [1]. The incorporation of three deuterium atoms in rac N-Acetyl Norlaudanosine-d3 provides a distinct +3 Da mass shift relative to the analyte, enabling chromatographic co-elution and near-identical ionization behavior while maintaining unambiguous mass spectrometric discrimination . This isotopic labeling minimizes ion suppression or enhancement effects commonly observed with non-isotopic internal standards, which can lead to inaccurate quantification and compromised data integrity in forensic casework or regulatory pharmacokinetic submissions [2].

Target (Deuterated ISTD)
Non-isotopic / Unlabeled Analog
Co-elution and ionization match
Differential ionization may shift quantification accuracy
Matrix-effect correction
Ion suppression or enhancement may persist
Defined isotopic purity
Unlabeled background may elevate baseline signal

Quantitative Evidence for Selection Over Alternative Standards


Mass Spectrometric Differentiation and Isotopic Purity

rac N-Acetyl Norlaudanosine-d3 exhibits a molecular weight of 388.47 g/mol, representing a +3.02 Da mass increment relative to the unlabeled parent compound (rac N-Acetyl Norlaudanosine, MW 385.45 g/mol) due to the substitution of three hydrogen atoms with deuterium [1]. This mass shift is sufficient to prevent isotopic cross-talk between the analyte and internal standard channels in MRM-based LC-MS/MS assays, while maintaining near-identical retention time and ionization efficiency. The isotopic purity is specified at 98 atom % D , ensuring minimal residual unlabeled species that could otherwise contribute to background signal and compromise lower limit of quantitation (LLOQ) [2].

Mass shift
Head-to-head
388.47 vs 385.45 g/mol (+3.02 Da)
Supports baseline MS resolution for isotope dilution
Vendor-certified isotopic purity
LC-MS/MS Isotope Dilution Quantitative Bioanalysis

Lot-to-Lot Consistency and Isotopic Purity

Commercially sourced rac N-Acetyl Norlaudanosine-d3 is supplied with a certified isotopic purity of 98 atom % D . This high level of deuteration minimizes the presence of residual unlabeled (d0) species, which can artificially elevate baseline signal and reduce assay sensitivity. In contrast, alternative internal standards such as ethavrine, a non-isotopic compound used in some laudanosine HPLC-UV assays, exhibit different chromatographic behavior and extraction recovery, necessitating additional method validation steps and potentially introducing systematic bias [1]. The use of a stable isotope-labeled analog with defined isotopic purity ensures lot-to-lot consistency and facilitates straightforward method transfer across laboratories [2].

Isotopic Purity
Class-level inference
≥98 atom % D
May reduce background from unlabeled species for lower LLOQ
Vendor COA; typical deuterated standard specification
Quality Control Method Validation Forensic Toxicology

Analytical Performance Enhancement in LC-MS/MS

Studies employing deuterated internal standards for structurally related tetrahydroisoquinoline alkaloids, such as tetrahydropapaveroline-d3, have demonstrated that co-eluting isotopically labeled standards effectively correct for matrix-induced ion suppression and variability in extraction recovery [1]. In the case of rac N-Acetyl Norlaudanosine-d3, its near-identical physicochemical properties to the target analyte ensure parallel behavior during sample preparation and ionization. While direct comparative data for this specific compound are not publicly available, class-level evidence from benzylisoquinoline alkaloid analyses indicates that the use of deuterated internal standards improves assay precision, with intra- and inter-day coefficients of variation (CV) typically reduced to <15% across the calibration range [2].

Assay Precision
Class-level inference
Reported precision improvement vs non-isotopic IS
May support method precision context
Extrapolated from related alkaloid studies; method-specific validation needed
Matrix Effects Ion Suppression LC-MS/MS Method Development

Structural Confirmation and Batch-Specific Characterization Data for rac N-Acetyl Norlaudanosine-d3

rac N-Acetyl Norlaudanosine-d3 is supplied with batch-specific analytical characterization, including NMR and mass spectrometry data confirming the position and extent of deuteration . The InChI Key JIDKUPJJVWNDTF-FIBGUPNXSA-N uniquely identifies the deuterated species and distinguishes it from the unlabeled analog (InChI Key JIDKUPJJVWNDTF-UHFFFAOYSA-N) . This level of characterization is critical for laboratories operating under ISO/IEC 17025 accreditation or GLP guidelines, as it provides documented traceability and evidence of identity and purity. Alternative internal standards lacking such comprehensive documentation may require additional in-house characterization, increasing time and resource expenditure prior to method implementation.

Characterization
Specification review
NMR, MS, InChI Key provided
Supports identity traceability and documentation
Batch-specific data; review certificate for details
Analytical Reference Standard Quality Assurance Regulatory Compliance

Optimal Application Scenarios


Forensic Toxicology Quantitation in Post-Mortem Fluids

rac N-Acetyl Norlaudanosine-d3 serves as the preferred internal standard for the accurate quantification of N-acetyl norlaudanosine in post-mortem blood, urine, and tissue samples using LC-MS/MS. The +3 Da mass shift and high isotopic purity (98 atom % D) ensure unambiguous detection and correction for matrix effects, which are particularly severe in decomposed forensic specimens . This application is critical in cases involving atracurium or laudanosine exposure, where norlaudanosine is a key metabolite requiring precise measurement for toxicological interpretation [1].

Pharmacokinetic and Metabolism Studies

In preclinical and clinical pharmacokinetic studies of norlaudanosine-containing drug candidates, rac N-Acetyl Norlaudanosine-d3 enables robust quantitation in plasma and tissue homogenates. The deuterated internal standard compensates for variable extraction recovery and ion suppression, facilitating the generation of reliable concentration-time profiles and accurate calculation of key pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) [2].

Method Development and Validation for Regulated Bioanalysis

Laboratories developing and validating LC-MS/MS methods for N-acetyl norlaudanosine under FDA or EMA bioanalytical guidelines benefit from the use of rac N-Acetyl Norlaudanosine-d3. The availability of batch-specific characterization data (NMR, MS, InChI Key) and certified isotopic purity simplifies method validation documentation and ensures lot-to-lot consistency, reducing the risk of method failure during regulatory audits .

Impurity Profiling and Stability Testing

rac N-Acetyl Norlaudanosine-d3 can be employed as a reference standard for the identification and quantification of N-acetyl norlaudanosine-related impurities in active pharmaceutical ingredients (APIs) and drug products. Its use as an internal standard in stability-indicating LC-MS methods enhances the accuracy of degradation product quantification, supporting shelf-life determination and regulatory submission [3].

Application
Selection Property
Validation Focus
Forensic toxicology research (post-mortem matrices)
Deuterated internal standard for matrix-effect correction
Post-mortem matrix recovery and ion suppression review
Pharmacokinetic research studies
Co-eluting ISTD for extraction recovery correction
Plasma and tissue exposure-model validation
Bioanalytical method development
Batch-specific characterization documentation
Method transfer and lot-consistency documentation review
Impurity profiling and stability studies
Reference standard for degradation product analysis
Stability-indicating method context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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